REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:6]([CH2:12][CH2:13][C:14](=[O:15])[OH:16])[cH:7][nH:8][c:9]2[cH:10][cH:11]1.[s:17]1[cH:18][c:19]([S:22](=[O:23])(=[O:24])[Cl:25])[cH:20][cH:21]1>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:6]([CH2:12][CH2:13][C:14](=[O:15])[OH:16])[cH:7][n:8]([S:22]([c:19]3[cH:18][s:17][cH:21][cH:20]3)(=[O:23])=[O:24])[c:9]2[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2[nH]cc(CCC(=O)O)c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccsc1
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Name
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Type
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product
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Smiles
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COc1ccc2c(c1)c(CCC(=O)O)cn2S(=O)(=O)c1ccsc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |